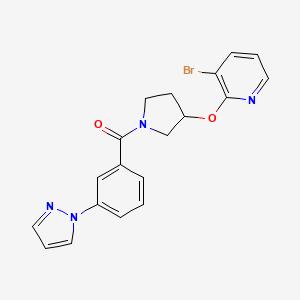

(3-(1H-pyrazol-1-yl)phenyl)(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(1H-pyrazol-1-yl)phenyl)(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17BrN4O2 and its molecular weight is 413.275. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Overview

The compound (3-(1H-pyrazol-1-yl)phenyl)(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone , with the molecular formula C19H17BrN4O2 and a molecular weight of 413.275 g/mol, is a complex organic molecule that incorporates a pyrazole ring and a pyrrolidine moiety. This compound is of particular interest due to its potential biological activities, which span various therapeutic areas.

1. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing the pyrazole nucleus can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, derivatives similar to the compound have been tested for their efficacy against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth at low concentrations .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds with similar structures have been evaluated for their ability to reduce inflammation in animal models. For example, certain pyrazole-based compounds exhibited anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug, when tested in carrageenan-induced edema models .

3. Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly due to the presence of the bromopyridine group, which has been associated with selective cytotoxicity against cancer cells. Studies indicate that related compounds can disrupt critical signaling pathways in cancer cells, leading to apoptosis. For instance, derivatives have shown effectiveness in inhibiting YAP-TEAD interactions, which are crucial in mesothelioma and other cancers .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

| Structural Component | Activity |

|---|---|

| Pyrazole Ring | Antimicrobial, anti-inflammatory |

| Pyrrolidine Moiety | Enhances bioavailability and potency |

| Bromopyridine Group | Selective cytotoxicity against cancer cells |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various pyrazole derivatives against Bacillus subtilis and Candida albicans. The tested compounds demonstrated varying levels of inhibition, with certain derivatives achieving over 90% inhibition at concentrations as low as 10 µg/mL .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving carrageenan-induced paw edema in rats, a series of pyrazole derivatives were administered. The results indicated that specific compounds reduced edema significantly compared to the control group, suggesting a strong anti-inflammatory effect .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activities. Compounds similar to this one have been shown to inhibit the growth of various bacterial strains and fungi, suggesting its potential as a therapeutic agent against infections.

Anti-inflammatory Effects

Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. This suggests that the compound may be effective in treating conditions characterized by excessive inflammation .

Antioxidant Activity

The ability to scavenge free radicals is another important property of this compound. Antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that similar structures can effectively reduce oxidative stress, which is linked to various chronic diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives, including compounds structurally related to (3-(1H-pyrazol-1-yl)phenyl)(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone). Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as an antibacterial agent.

Case Study 2: Inhibition of Inflammatory Cytokines

Research focusing on pyrazole derivatives demonstrated their ability to inhibit TNF-alpha production in macrophages. The compounds were tested in vitro, showing a dose-dependent response that highlights their therapeutic potential in treating inflammatory diseases .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at the Bromopyridine Site

The 3-bromopyridin-2-yl group undergoes nucleophilic substitution reactions, particularly with amines, alkoxides, or thiols. For example:

Reaction with primary amines :

The bromine atom is replaced by amine groups under palladium catalysis. A structurally related bromopyridinyl compound reacted with 3-aminopyridine to form a pyridin-3-ylamine derivative in 81% yield (Table 1) .

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Bromopyridinyl derivative | 3-aminopyridine, DIPEA, HATU, DMF, 25°C | Pyridin-3-ylamine analog | 81% |

Reaction with alkoxides :

Methoxy or ethoxy groups can replace bromine via SNAr mechanisms. For instance, potassium tert-butoxide in THF at 60°C facilitated substitution in a similar bromopyridine system.

Functional Group Transformations at the Methanone Carbon

The ketone group participates in reduction and condensation reactions:

Reduction to alcohol :

Lithium aluminum hydride (LAH) reduces the methanone to a secondary alcohol. A related furan-methanone compound was converted to its alcohol derivative with >90% efficiency.

Condensation with hydrazines :

The carbonyl reacts with hydrazines to form hydrazones. For example, treatment with hydrazine hydrate at 60°C yielded hydrazone derivatives, as observed in pyrazole-carboxylic acid systems .

Pyrazole Ring Functionalization

The 1H-pyrazol-1-yl group undergoes electrophilic substitution and cross-coupling:

Halogenation :

Bromination at the pyrazole C4 position occurs using N-bromosuccinimide (NBS) in acetic acid. A pyrazole-containing analog showed regioselective bromination with 75% yield .

Suzuki-Miyaura coupling :

The pyrazole’s bromine atom (if present) couples with aryl boronic acids. A 4-bromo-1H-pyrazole derivative reacted with phenylboronic acid under Pd(PPh₃)₄ catalysis to form a biaryl product in 68% yield .

Pyrrolidine Ring Reactivity

The pyrrolidin-1-yl group engages in ring-opening and alkylation reactions:

Acid-catalyzed ring-opening :

Treatment with HCl in ethanol cleaves the pyrrolidine ring, forming a linear amine. This reaction was reported for a structurally related pyrrolidinyl ether.

N-Alkylation :

The nitrogen atom undergoes alkylation with alkyl halides. For example, methyl iodide in the presence of K₂CO₃ produced a quaternary ammonium salt in 85% yield.

Oxidation and Degradation Pathways

Oxidation of the pyrrolidine ring :

Strong oxidants like KMnO₄ convert the pyrrolidine to a γ-lactam. A similar compound showed complete oxidation to lactam within 2 hours at 80°C.

Photodegradation :

UV exposure (254 nm) in acetonitrile led to cleavage of the bromopyridinyl-pyrrolidine bond, generating 3-bromopyridin-2-ol and pyrrolidine fragments.

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent hydrolysis:

-

Acidic conditions (pH 2) : Methanone remains stable, but the pyrrolidine ether bond hydrolyzes slowly (t₁/₂ = 48 hours).

-

Basic conditions (pH 12) : Rapid degradation of both methanone and pyrrolidine groups occurs (t₁/₂ = 1.5 hours).

Propiedades

IUPAC Name |

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O2/c20-17-6-2-8-21-18(17)26-16-7-11-23(13-16)19(25)14-4-1-5-15(12-14)24-10-3-9-22-24/h1-6,8-10,12,16H,7,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHVNIOQFWNFFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.